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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical administration and

evaluation of HMPL-453, a potent and selective inhibitor of Fibroblast Growth Factor Receptors

(FGFR) 1, 2, and 3. The following sections summarize its in vitro and in vivo activity, along with

detailed protocols for key experimental procedures.

Introduction
HMPL-453, also known as fanregratinib, is a novel small molecule inhibitor targeting FGFR1, 2,

and 3.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or

amplifications, is a known driver of tumor growth, angiogenesis, and resistance to therapy in

various cancers.[1][5][6] HMPL-453 has demonstrated significant anti-tumor activity in

preclinical models harboring such FGFR alterations, supporting its clinical development as a

single agent and in combination therapies.[5][6][7]

Mechanism of Action
HMPL-453 exerts its therapeutic effect by potently and selectively inhibiting the tyrosine kinase

activity of FGFR1, 2, and 3.[5][6] This blockade prevents the phosphorylation of FGFR and

downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in

cancer cells with aberrant FGFR signaling.[5][6] Preclinical studies have shown that HMPL-453

has weaker activity against FGFR4, highlighting its selectivity.[5][6]
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Quantitative Data Summary
The preclinical efficacy of HMPL-453 has been quantified through various in vitro and in vivo

studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition and Anti-proliferative Activity of HMPL-453

Target/Assay
Cell
Line/Recombinant
Enzyme

IC50/GI50 (nM) Notes

Kinase Inhibition Recombinant FGFR1 6

Potent inhibition of

FGFR1 kinase activity.

[5][6]

Recombinant FGFR2 4

Potent inhibition of

FGFR2 kinase activity.

[5][6]

Recombinant FGFR3 6

Potent inhibition of

FGFR3 kinase activity.

[5][6]

Recombinant FGFR4 425

Weaker activity

against FGFR4,

indicating selectivity.

[5][6]

Anti-proliferation

Tumor cell lines with

dysregulated FGFR

signaling

3 - 105

Selective inhibition of

proliferation in FGFR-

altered cells.[5][6]

Cell lines lacking

FGFR aberrations
> 1500

Minimal effect on cells

without FGFR

pathway activation.[5]

[6]

Table 2: In Vivo Anti-Tumor Efficacy of HMPL-453 in Xenograft Models
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Tumor Model Mouse Strain Treatment
Dosing
Regimen

Outcome

Multiple FGFR-

altered tumor

models

Nu/Nu nude mice
HMPL-453

(single agent)

Oral

administration

Remarkable and

dose-dependent

anti-tumor

activity.[5][6]

Multiple FGFR-

altered tumor

models

Nu/Nu nude mice
HMPL-453

(single agent)

50 mg/kg/day

(oral)

Induced tumor

regression in

most models

tested.[5][6]

FGFR2-AHCYL1

fusion NIH/3T3

model

BALB/c mice

(immune-

competent)

HMPL-453 +

anti-PD-1

antibody

Not specified

Significantly

improved anti-

tumor activity

compared to

single agents.[5]

[6]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of HMPL-453 within the FGFR

signaling pathway and a typical experimental workflow for its preclinical evaluation.
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Caption: HMPL-453 inhibits the FGFR signaling pathway.
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Caption: Preclinical evaluation workflow for HMPL-453.

Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of HMPL-453 are

provided below. These are representative protocols based on standard laboratory practices.
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Protocol 1: In Vitro FGFR Kinase Inhibition Assay
This protocol is based on the principles of the Transcreener™ Fluorescence Polarization assay

or Z'-LYTE kinase assay mentioned in the literature.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against

recombinant FGFR1, 2, and 3 kinases.

Materials:

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains

ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1)

HMPL-453 stock solution (e.g., 10 mM in DMSO)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

384-well assay plates (low-volume, white)

Plate reader capable of luminescence or fluorescence polarization detection

Procedure:

Compound Preparation: Prepare a serial dilution of HMPL-453 in DMSO, followed by a

further dilution in kinase reaction buffer to achieve the desired final concentrations (e.g., from

1 µM to 0.01 nM). Include a DMSO-only control.

Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted HMPL-453

compound or DMSO control. b. Add 2.5 µL of the kinase/substrate mix (pre-diluted in

reaction buffer). c. Initiate the reaction by adding 5 µL of ATP solution (final concentration

should be at the Km for each respective kinase).

Incubation: Incubate the plate at room temperature for 60 minutes.
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Detection: a. Add the detection reagent according to the manufacturer's instructions (e.g.,

ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP). b. Add the

kinase detection reagent to convert ADP to ATP and generate a luminescent signal. c.

Incubate as required by the detection kit (e.g., 30-60 minutes at room temperature).

Data Acquisition: Read the luminescence or fluorescence polarization on a compatible plate

reader.

Data Analysis: Calculate the percentage of inhibition for each HMPL-453 concentration

relative to the DMSO control. Determine the IC50 value by fitting the data to a four-

parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cell Proliferation Assay
This protocol describes a general method using CellTiter-Glo® Luminescent or CCK-8 assays

to measure the anti-proliferative activity of HMPL-453.[5][6]

Objective: To determine the half-maximal growth inhibition concentration (GI50) of HMPL-453

in cancer cell lines with and without FGFR alterations.

Materials:

Cancer cell lines (e.g., with FGFR2 fusion and without FGFR alterations)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

HMPL-453 stock solution (10 mM in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit

96-well clear-bottom white plates (for luminescence) or standard 96-well plates (for

colorimetric)

Luminometer or spectrophotometer

Procedure:
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Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a predetermined

density (e.g., 2,000-5,000 cells/well in 100 µL of medium). c. Incubate overnight at 37°C, 5%

CO2 to allow for cell attachment.

Compound Treatment: a. Prepare a serial dilution of HMPL-453 in culture medium. b.

Remove the old medium from the plates and add 100 µL of medium containing the various

concentrations of HMPL-453 or DMSO control.

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

Viability Measurement (CellTiter-Glo®): a. Equilibrate the plate and CellTiter-Glo® reagent to

room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital

shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to

stabilize the luminescent signal. e. Read luminescence using a luminometer.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-

treated control wells. Determine the GI50 value by plotting the percentage of inhibition

against the log of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

Protocol 3: Western Blotting for FGFR Signaling
Pathway Analysis
This protocol outlines the procedure to detect the phosphorylation status of FGFR and

downstream proteins like ERK.[5][6]

Objective: To assess the inhibitory effect of HMPL-453 on the FGFR signaling pathway in

cancer cells.

Materials:

FGFR-altered cancer cell line

HMPL-453

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b.

Treat cells with various concentrations of HMPL-453 for a specified time (e.g., 2 hours). c.

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer. d. Scrape the cells, collect

the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling with

Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer the separated

proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.

b. Incubate the membrane with primary antibody (e.g., anti-p-FGFR) overnight at 4°C. c.

Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane

three times with TBST.

Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal

using an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for

total proteins (e.g., total FGFR, total ERK) and a loading control (e.g., GAPDH) to ensure

equal protein loading.

Protocol 4: In Vivo Tumor Xenograft Model Study
This protocol provides a general framework for assessing the anti-tumor efficacy of HMPL-453

in nude mice bearing human tumor xenografts.[5][6]

Objective: To evaluate the in vivo anti-tumor activity of orally administered HMPL-453.

Materials:

Nu/Nu nude mice (e.g., 6-8 weeks old)

FGFR-altered human cancer cell line

Matrigel (optional)

HMPL-453 formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Animal housing and care facilities compliant with ethical guidelines

Procedure:

Tumor Cell Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6

cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with

calipers (Volume = 0.5 x Length x Width^2). b. When tumors reach a mean volume of 100-

150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group). Groups may

include vehicle control and different dose levels of HMPL-453.
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Drug Administration: a. Administer HMPL-453 or vehicle control orally (e.g., by gavage)

according to the planned schedule (e.g., once daily, 50 mg/kg).

Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the

general health and behavior of the mice.

Study Termination: a. Euthanize mice when tumors reach a predetermined maximum size or

at the end of the study period. b. Excise tumors for weight measurement and further analysis

(e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Data Analysis: a. Plot mean tumor volume over time for each group. b. Calculate the tumor

growth inhibition (TGI) percentage. c. Perform statistical analysis to compare treatment

groups with the vehicle control group.

Protocol 5: In Vivo Combination Study with Anti-PD-1
Antibody
This protocol is for evaluating the synergistic effect of HMPL-453 with an immune checkpoint

inhibitor in an immunocompetent mouse model.[5][6]

Objective: To determine if HMPL-453 can enhance the anti-tumor efficacy of an anti-PD-1

antibody.

Materials:

Immunocompetent mice (e.g., BALB/c)

Syngeneic tumor cell line with FGFR alteration (e.g., engineered NIH/3T3 with FGFR2

fusion)

HMPL-453 for oral administration

Anti-mouse PD-1 antibody for intraperitoneal injection

Isotype control antibody

Procedure:
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Tumor Implantation: Subcutaneously inject syngeneic tumor cells into the flank of

immunocompetent mice.

Grouping and Treatment: a. Once tumors are established, randomize mice into four groups:

(1) Vehicle + Isotype control, (2) HMPL-453 + Isotype control, (3) Vehicle + anti-PD-1

antibody, (4) HMPL-453 + anti-PD-1 antibody. b. Administer HMPL-453 orally as per the

determined schedule. c. Administer the anti-PD-1 antibody or isotype control via

intraperitoneal injection (e.g., twice a week).

Monitoring and Endpoint: a. Monitor tumor growth and animal health as described in Protocol

4. b. At the end of the study, tumors and spleens can be harvested for immune profiling (e.g.,

by flow cytometry) to analyze changes in the tumor microenvironment.

Data Analysis: Compare tumor growth curves among the four groups to assess for

synergistic anti-tumor activity. Analyze immune cell populations to understand the

mechanism of synergy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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